

Spectroscopic and Synthetic Profile of (1H-indol-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-(1H-indol-2-yl)phenyl)methanol

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Spectroscopic and synthesis data for the specific molecule **(2-(1H-indol-2-yl)phenyl)methanol** is not readily available in surveyed scientific literature and chemical databases. As a structurally related alternative, this guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (1H-indol-2-yl)methanol. This compound shares the core indole and methanol functionalities and serves as a valuable reference for researchers working with similar chemical scaffolds.

Spectroscopic Data

This section summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol. The data is presented in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for (1H-indol-2-yl)methanol are presented below.

Table 1: ^1H NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.57	br. s.	-	N-H
7.20	d	8.0	Ar-H
7.03	t	8.0	Ar-H
6.65	d	8.0	Ar-H
6.40	d	4.0	Ar-H
4.84	d	4.0	-CH ₂ -
3.97	s	-	O-H

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Assignment
138.0	C
136.2	C
128.6	C
121.5	CH
120.3	CH
119.9	CH
110.8	CH
101.4	CH
57.9	CH ₂

Solvent and frequency not specified in the available data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (1H-indol-2-yl)methanol shows characteristic absorption bands corresponding to the O-H, N-H, C-H, and C=C bonds. While a specific spectrum with peak values is not available, commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure[2]. A general representation of the expected IR absorbances is provided below.

Table 3: General IR Absorption Data for (1H-indol-2-yl)methanol

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H stretch (alcohol)
~3300	N-H stretch (indole)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic)
~1200	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of (1H-indol-2-yl)methanol is 147.17 g/mol [3]. A GC-MS analysis of this compound is available, indicating its amenability to this analytical technique[3].

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol

Property	Value
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.17 g/mol [3]

Experimental Protocols

This section outlines a general procedure for the synthesis of (1H-indol-2-yl)methanol, which is a valuable precursor for various indole derivatives[4].

Synthesis of (1H-indol-2-yl)methanol via Reduction of Indole-2-carboxylate

A common and effective method for the synthesis of (1H-indol-2-yl)methanol is the reduction of an indole-2-carboxylate ester, such as ethyl indole-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH_4)[1].

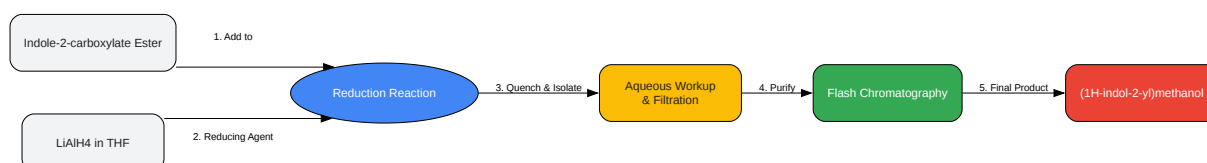
Experimental Procedure:

- In a two-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.
- A solution of the corresponding indole-2-carboxylate ester (1 equivalent) in anhydrous THF is added dropwise to the cooled suspension of LiAlH_4 .
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled back to 0 °C and cautiously quenched by the sequential addition of water, a 20% aqueous solution of potassium hydroxide, and then again water.
- The resulting mixture is stirred for 10 minutes and then filtered through a Büchner funnel.
- The collected solids are washed with hot THF.
- The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate solvent system (e.g., 5:1 v/v) to yield pure (1H-indol-2-yl)methanol as a

solid[1].

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (1H-indol-2-yl)methanol.



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Synthetic workflow for (1H-indol-2-yl)methanol.

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